(1-Formyl-1H-indol-3-yl)acetic acid

Catalog No.
S6903831
CAS No.
88461-33-0
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Formyl-1H-indol-3-yl)acetic acid

CAS Number

88461-33-0

Product Name

(1-Formyl-1H-indol-3-yl)acetic acid

IUPAC Name

2-(1-formylindol-3-yl)acetic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c13-7-12-6-8(5-11(14)15)9-3-1-2-4-10(9)12/h1-4,6-7H,5H2,(H,14,15)

InChI Key

NUFMNDSHCFKNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C=O)CC(=O)O

Here's what we can find in scientific literature:

  • Synthesis and Characterization

    Several studies focus on the development of methods for synthesizing (1-Formyl-1H-indol-3-yl)acetic acid. These studies describe the characterization of the molecule using various spectroscopic techniques [, ].

  • Potential Biological Activity

(1-Formyl-1H-indol-3-yl)acetic acid is a compound that features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a formyl group (-CHO) and an acetic acid moiety (-COOH) attached to the indole structure. The systematic name indicates that the formyl group is at the 1-position, and the acetic acid is at the 3-position of the indole. This compound belongs to a class of derivatives known for their diverse biological activities and potential applications in pharmaceuticals.

Involving (1-Formyl-1H-indol-3-yl)acetic acid primarily include condensation reactions, where it can react with various nucleophiles due to the electrophilic nature of the formyl group. For instance, it can undergo nucleophilic addition with hydrazine derivatives to form hydrazones, which are important intermediates in organic synthesis. Additionally, (1-Formyl-1H-indol-3-yl)acetic acid can participate in oxidation reactions, leading to various functionalized indole derivatives.

The biological activity of (1-Formyl-1H-indol-3-yl)acetic acid has been explored in various studies. Compounds with indole structures are often associated with significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For example, similar compounds such as indole-3-acetic acid have been shown to exhibit auxin-like effects in plants and potential therapeutic effects in mammals by influencing cell signaling pathways involved in apoptosis and inflammation .

(1-Formyl-1H-indol-3-yl)acetic acid can be synthesized through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde to yield indoles, which can then be formylated using formic acid or other formylating agents.
  • Wilsmeier-Haack Reaction: This method allows for the introduction of a formyl group into indole derivatives by reacting them with phosphorus oxychloride and dimethylformamide.
  • Direct Formylation: Indole derivatives can be directly reacted with acetic anhydride or acetyl chloride followed by hydrolysis to yield (1-Formyl-1H-indol-3-yl)acetic acid.

These methods provide flexibility in synthesizing this compound with varying yields and purities depending on reaction conditions.

(1-Formyl-1H-indol-3-yl)acetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or microbial infections.
  • Agricultural Chemicals: As an auxin analog, it could be investigated for use in plant growth regulation.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex indole derivatives.

Interaction studies involving (1-Formyl-1H-indol-3-yl)acetic acid often focus on its binding affinity to biological targets such as enzymes or receptors involved in signaling pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research on related compounds indicates that they may interact with protein complexes involved in gene regulation and apoptosis .

Several compounds share structural similarities with (1-Formyl-1H-indol-3-yl)acetic acid, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
Indole-3-acetic acidIndole ring with acetic acidMajor plant hormone involved in growth regulation
5-Hydroxyindoleacetic acidIndole ring with hydroxymethyl groupMetabolite of serotonin; involved in neurotransmission
2-(1H-Indol-3-yl)acetic acidIndole ring with acetic acidExhibits anti-inflammatory properties
3-Indolepropionic acidIndole ring with propionic acidAntioxidant properties; neuroprotective effects

Each of these compounds has distinct biological activities and applications, showcasing the versatility of indole derivatives in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-03-29

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